
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide group. The hydroxy-3-methylbut-3-en-1-yl side chain can be introduced through a series of reactions involving alkylation and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide: shares structural similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities.
Uniqueness
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of both an amino group and a sulfonamide group allows for versatile reactivity and potential interactions with various biological targets.
Properties
CAS No. |
921617-07-4 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-amino-N-(2-hydroxy-3-methylbut-3-enyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)10(14)7-13-17(15,16)11-6-4-3-5-9(11)12/h3-6,10,13-14H,1,7,12H2,2H3 |
InChI Key |
JZJDYFCPBZQKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CNS(=O)(=O)C1=CC=CC=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)

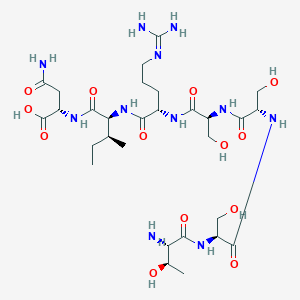
![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
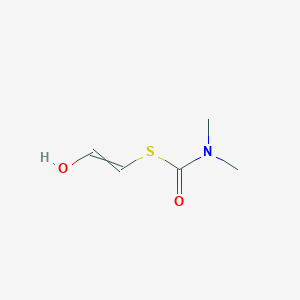
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
![8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14199039.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
![Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14199051.png)
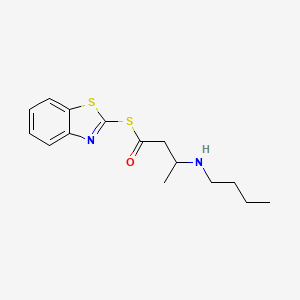
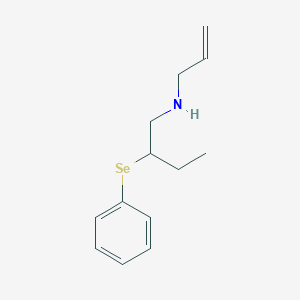
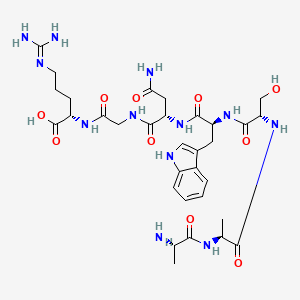
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

